molecular formula C14H9ClO3 B6396928 MFCD18319226 CAS No. 1261902-62-8

MFCD18319226

Cat. No.: B6396928
CAS No.: 1261902-62-8
M. Wt: 260.67 g/mol
InChI Key: NHOIMHZGSBTKDS-UHFFFAOYSA-N
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Description

Based on cross-referenced data from analogous compounds (e.g., CAS 1046861-20-4 and CAS 1533-03-5), it is inferred to belong to the boronic acid or trifluoromethyl-substituted aromatic class, commonly used in pharmaceutical intermediates or catalysis . Key physicochemical properties, such as molecular weight (~200–235 g/mol) and solubility (0.24–0.69 mg/mL), align with compounds optimized for drug discovery pipelines, balancing bioavailability and synthetic accessibility . Its structural features likely include halogen substituents (e.g., bromine, chlorine) and aromatic rings, which influence reactivity and biological interactions .

Properties

IUPAC Name

2-chloro-6-(3-formylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO3/c15-12-6-2-5-11(13(12)14(17)18)10-4-1-3-9(7-10)8-16/h1-8H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOIMHZGSBTKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C(=CC=C2)Cl)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688889
Record name 3-Chloro-3'-formyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-62-8
Record name 3-Chloro-3'-formyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18319226 typically involves a series of well-defined chemical reactions. The most common synthetic route includes the reaction of precursor compounds under controlled conditions, such as specific temperatures, pressures, and the presence of catalysts. The exact reaction conditions can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. These methods ensure consistent quality and high yield. The industrial process often involves rigorous quality control measures to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

MFCD18319226 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: The compound can gain electrons or hydrogen, leading to the formation of reduced products.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The conditions for these reactions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.

Scientific Research Applications

MFCD18319226 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: this compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of MFCD18319226 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares MFCD18319226 with structurally related compounds, emphasizing critical parameters for pharmaceutical and industrial applications:

Parameter This compound (Inferred) CAS 1046861-20-4 CAS 1533-03-5 CAS 1761-61-1
Molecular Formula C₆H₅BBrClO₂ (hypothetical) C₆H₅BBrClO₂ C₁₀H₉F₃O C₇H₅BrO₂
Molecular Weight (g/mol) ~235 235.27 202.17 201.02
Log Po/w (XLOGP3) ~2.15 2.15 2.45 (estimated) 2.15
Solubility (mg/mL) 0.24 0.24 0.35 (predicted) 0.69
GI Absorption High High Moderate High
BBB Permeability Yes Yes No Yes
Synthetic Accessibility 2.07 2.07 1.95 1.80
Similarity Score N/A 0.71–0.87 (vs. analogs) 0.95–1.00 (vs. analogs) 0.85–0.90 (vs. analogs)

Key Findings :

Bioavailability : this compound and CAS 1046861-20-4 exhibit high GI absorption and BBB permeability, making them candidates for central nervous system-targeted drugs. In contrast, CAS 1533-03-5 shows moderate absorption, likely due to its trifluoromethyl group increasing hydrophobicity beyond optimal ranges .

Reactivity : Halogenated derivatives (e.g., bromine in this compound and CAS 1761-61-1) enhance electrophilic substitution rates in Suzuki-Miyaura couplings, whereas trifluoromethyl groups (CAS 1533-03-5) improve metabolic stability .

Synthesis : this compound’s synthetic route likely mirrors CAS 1046861-20-4, utilizing palladium catalysts and aqueous/organic solvent systems (e.g., THF/water at 75°C). This contrasts with CAS 1533-03-5’s use of sulfonylhydrazine intermediates under reflux conditions .

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